molecular formula C8H12N5O4P B13933867 2-(Phosphonomethoxy)ethyladenine

2-(Phosphonomethoxy)ethyladenine

Cat. No.: B13933867
M. Wt: 273.19 g/mol
InChI Key: SRAQADSPYOXWIG-UHFFFAOYSA-N
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Description

2-(Phosphonomethoxy)ethyladenine is a synthetic compound known for its antiviral properties. It is an acyclic nucleoside phosphonate analogue of adenosine monophosphate. This compound has been extensively studied for its potential in treating various viral infections, including hepatitis B and HIV.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phosphonomethoxy)ethyladenine typically involves the reaction of adenine with a phosphonomethoxyethylating agent. One common method includes the use of 2-chloroethylphosphonic acid, which reacts with adenine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Phosphonomethoxy)ethyladenine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate esters.

    Reduction: Reduction reactions can modify the phosphonate group.

    Substitution: The adenine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Phosphonate esters.

    Reduction: Reduced phosphonate derivatives.

    Substitution: Substituted adenine derivatives.

Scientific Research Applications

2-(Phosphonomethoxy)ethyladenine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing other nucleoside analogues.

    Biology: Studied for its effects on viral replication and enzyme inhibition.

    Medicine: Investigated as a potential antiviral drug for treating hepatitis B and HIV.

    Industry: Utilized in the development of antiviral therapies and diagnostic tools.

Mechanism of Action

The mechanism of action of 2-(Phosphonomethoxy)ethyladenine involves its conversion to the active diphosphate form within cells. This active form inhibits viral DNA polymerase, preventing viral replication. The compound targets viral enzymes and interferes with the synthesis of viral DNA, thereby reducing the viral load in infected cells.

Comparison with Similar Compounds

Similar Compounds

    Adefovir: Another acyclic nucleoside phosphonate with antiviral properties.

    Tenofovir: A widely used antiviral drug for treating HIV and hepatitis B.

    Cidofovir: Used for treating cytomegalovirus infections.

Uniqueness

2-(Phosphonomethoxy)ethyladenine is unique due to its specific structure, which allows it to effectively inhibit viral DNA polymerase. Its acyclic nature provides stability and resistance to enzymatic degradation, making it a valuable compound in antiviral research.

Properties

Molecular Formula

C8H12N5O4P

Molecular Weight

273.19 g/mol

IUPAC Name

2-(6-amino-7H-purin-2-yl)ethoxymethylphosphonic acid

InChI

InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-6)13-5(12-7)1-2-17-4-18(14,15)16/h3H,1-2,4H2,(H2,14,15,16)(H3,9,10,11,12,13)

InChI Key

SRAQADSPYOXWIG-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)CCOCP(=O)(O)O

Origin of Product

United States

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